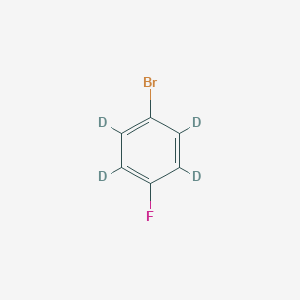

4-Bromofluorobenzene-d4

Description

Propriétés

IUPAC Name |

1-bromo-2,3,5,6-tetradeuterio-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF/c7-5-1-3-6(8)4-2-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITNMTXHTIIIBB-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460115 | |

| Record name | 4-Bromofluorobenzene-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50592-31-9 | |

| Record name | 4-Bromofluorobenzene-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50592-31-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Characteristics of 4-Bromofluorobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 4-Bromofluorobenzene-d4. The information is presented to support its use in research, particularly in fields such as mass spectrometry and NMR spectroscopy where it serves as a valuable internal standard.[1] This document outlines key physical data, experimental methodologies for their determination, and essential safety information.

Core Physical and Chemical Properties

This compound, a deuterated analog of 4-bromofluorobenzene, is a halogenated aromatic compound.[2] Its molecular structure features a benzene ring substituted with bromine and fluorine atoms in a para orientation, with the four remaining hydrogen atoms replaced by deuterium.[1] This isotopic labeling results in a mass increase of four daltons compared to its non-deuterated counterpart, without significantly altering its chemical reactivity.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value |

| Chemical Formula | C₆BrD₄F |

| Molecular Weight | 179.02 g/mol [3] |

| CAS Number | 50592-31-9[3] |

| Appearance | Colorless to light yellow liquid[4] |

| Odor | Aromatic[4] |

| Physical Property | Value | Conditions |

| Melting Point | -16 °C (lit.)[5][6] | |

| Boiling Point | 150 °C (lit.)[5][6] | |

| Density | 1.593 g/cm³[4] | at 25 °C |

| 1.629 g/mL[6][7] | at 25 °C | |

| Flash Point | 53 °C (127 °F)[4] | |

| Vapor Pressure | 4.9 hPa (3.7 mmHg)[4] | at 20 °C |

| Vapor Density | 5.6 (Air = 1)[4] | |

| Partition Coefficient (log Pow) | 3.08[4] | |

| Isotopic Purity | > 98 atom % D[4] |

Experimental Protocols for Physical Characterization

The following sections detail the general experimental methodologies used to determine the key physical properties of liquid organic compounds like this compound.

Melting Point Determination

The melting point is determined by observing the temperature range over which the solid form of the substance transitions to a liquid.

Methodology:

-

A small amount of the solidified sample is introduced into a glass capillary tube.

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded.

-

For accurate measurements, the heating rate is typically slow, around 1-2 °C per minute, especially near the expected melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology (Thiele Tube Method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Measurement

Density is the mass of a substance per unit of volume.

Methodology (Pycnometer Method):

-

A pycnometer, a flask with a specific, accurately known volume, is weighed empty.

-

The pycnometer is then filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (the difference between the filled and empty weights) by the known volume of the pycnometer. Temperature control is crucial for accurate density measurements.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium (²H) NMR is a valuable technique for confirming the isotopic enrichment and structure of deuterated compounds.

-

Sample Preparation: A small amount of this compound is dissolved in a suitable non-deuterated solvent.

-

Acquisition Parameters: A typical ²H NMR experiment is performed on a high-field NMR spectrometer. Key parameters include the pulse width, relaxation delay, and number of scans, which are optimized to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the isotopic distribution of the compound.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).

-

Ionization: An appropriate ionization technique, such as electron ionization (EI) for GC-MS, is used to generate ions.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular ion peak and the isotopic pattern, which will show a characteristic M+4 peak due to the four deuterium atoms.[6]

Safety and Handling

This compound is a flammable liquid and vapor.[4] It can cause skin and serious eye irritation and may be harmful if inhaled.[4]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[4]

-

Use in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Store in a refrigerator.

In case of exposure, it is crucial to seek fresh air if inhaled, rinse eyes cautiously with water for several minutes, and wash skin with plenty of soap and water.[4] Always consult the Safety Data Sheet (SDS) before handling this chemical.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid organic compound such as this compound.

Caption: Workflow for the physical characterization of this compound.

References

4-Bromofluorobenzene-d4 isotopic purity

An In-depth Technical Guide to the Isotopic Purity of 4-Bromofluorobenzene-d4

Introduction

This compound is a deuterated analog of 4-Bromofluorobenzene, an aromatic compound widely utilized in organic synthesis, pharmaceutical development, and environmental analysis.[1][2][3] In its deuterated form, the four hydrogen atoms on the benzene ring are replaced with deuterium atoms, resulting in a mass increase of four daltons compared to its non-deuterated counterpart.[4] This isotopic labeling makes it an invaluable tool, particularly as an internal standard in mass spectrometry-based analytical methods like GC-MS and LC-MS for the quantification of volatile organic compounds (VOCs).[4][5]

For researchers, scientists, and drug development professionals, the isotopic purity of this compound is a critical parameter. It directly impacts the accuracy and reliability of quantitative analyses by ensuring a clear mass separation from the non-labeled analyte and minimizing cross-contribution to the analytical signal.[6] This guide provides a comprehensive overview of the synthesis, analytical methodologies for purity determination, and experimental protocols relevant to this compound.

Synthesis and Deuteration

The synthesis of the unlabeled compound, 4-Bromofluorobenzene, is typically achieved through the electrophilic bromination of fluorobenzene using a brominating agent like elemental bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).[2][7] The fluorine atom directs the substitution primarily to the para position.[7]

The introduction of deuterium to create this compound is accomplished through controlled deuterium exchange and halogenation techniques to achieve high isotopic enrichment.[4] The efficiency of these deuteration reactions is crucial as it dictates the final isotopic purity of the product. Incomplete reactions can lead to a higher prevalence of molecules with fewer than four deuterium atoms.

Defining Isotopic Purity

Understanding the terminology associated with isotopic labeling is fundamental. For a deuterated compound, purity is not just about the absence of chemical contaminants but also about the isotopic composition.[8]

-

Isotopic Enrichment : This refers to the percentage of deuterium at a specific labeled position within a molecule.[8][9] For example, an isotopic enrichment of 99% D means that at any given labeled site, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.[8]

-

Species Abundance : This term describes the percentage of the total population of molecules that have a specific, complete isotopic composition.[8][9]

-

Isotopologues : These are molecules that are chemically identical but differ in their isotopic composition.[8] For this compound, the final product will inevitably contain a small population of molecules with three deuterium atoms (d3), two (d2), one (d1), and zero (d0).[8]

A high isotopic enrichment does not equate to the same value in species abundance for the fully deuterated molecule. For instance, a starting material with 99.5% isotopic enrichment will not yield a final product where 99.5% of the molecules are the d4 species due to the statistical probability of hydrogen incorporation at each of the four positions.[8][9]

Analytical Methods for Isotopic Purity Determination

Several analytical techniques are employed to characterize the isotopic purity of deuterated compounds. The most common and powerful methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) are highly effective for determining isotopic purity.[10][11] These methods separate ions based on their mass-to-charge ratio, allowing for the quantification of the relative abundance of each isotopologue (d0 through d4). The resulting mass spectrum provides a clear distribution of the different deuterated species.[10][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is another essential tool. Proton NMR (¹H-NMR) is exceptionally precise for quantifying the small amounts of residual hydrogen in a highly deuterated sample.[8] By comparing the integral of the residual proton signals to that of a known internal standard, the overall isotopic enrichment can be accurately determined.

-

Molecular Rotational Resonance (MRR) Spectroscopy : MRR is an advanced technique that provides a complete description of the isotopic composition of a sample.[13] It can identify and quantify distinct isotopomers, offering a highly detailed analysis that can be invaluable for optimizing synthetic processes.[13]

Data Presentation

Table 1: Typical Isotopic Purity Specifications for Commercial this compound

| Parameter | Specification | Source(s) |

| Chemical Formula | C₆D₄BrF | [4][14] |

| Molecular Weight | 179.02 g/mol | [4][14] |

| CAS Number | 50592-31-9 | [4][14] |

| Isotopic Enrichment | ≥ 98 atom % D | [4][14] |

Table 2: Comparison of Analytical Techniques for Isotopic Purity Analysis

| Technique | Principle | Advantages | Limitations |

| GC-MS / HRMS | Separation by chromatography, ionization, and mass-to-charge ratio analysis. | High sensitivity, provides distribution of isotopologue species, rapid analysis.[10][12] | Requires careful calibration; potential for H/D exchange in the ion source. |

| ¹H NMR | Measures resonance of hydrogen nuclei in a magnetic field. | Highly precise for quantifying residual protons, non-destructive.[8] | Lower sensitivity compared to MS, may not distinguish positional isomers. |

| MRR Spectroscopy | Measures rotational transitions of molecules in the gas phase. | Provides a complete description of isotopic composition, including structural isomers.[13] | Requires the sample to be in the gas phase, less common instrumentation. |

Mandatory Visualizations

Caption: General synthesis pathway for this compound.

Caption: Workflow for isotopic purity analysis using GC-MS.

Caption: Relationship between isotopic enrichment and species abundance.

Experimental Protocols

Protocol 1: Isotopic Purity Determination by GC-MS

This protocol outlines a general method for determining the isotopic purity of this compound using a standard Gas Chromatograph/Mass Spectrometer system.

1. Materials and Reagents:

-

This compound sample

-

High-purity solvent (e.g., Methanol or Dichloromethane, purge and trap grade)

-

Calibrated volumetric flasks and microsyringes

-

GC-MS system with an Electron Ionization (EI) source

2. Standard Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1000 µg/mL in the chosen solvent.

-

Create a working standard by diluting the stock solution to a final concentration suitable for GC-MS analysis (e.g., 25 µg/L). This concentration should provide a strong signal without saturating the detector.[5]

3. GC-MS Instrument Parameters:

-

GC Column: DB-624, 60 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).[5]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.[5]

-

-

Injector Temperature: 200°C.[5]

-

Injection Mode: Splitless (1 µL injection volume).

-

Mass Spectrometer:

4. Data Acquisition and Analysis:

-

Inject the prepared standard into the GC-MS system.

-

Acquire the mass spectrum across the chromatographic peak corresponding to this compound.

-

Identify the molecular ion peaks for each isotopologue:

-

d0 (C₆H₄BrF): ~m/z 174/176

-

d1 (C₆H₃DBrF): ~m/z 175/177

-

d2 (C₆H₂D₂BrF): ~m/z 176/178

-

d3 (C₆H₃DBrF): ~m/z 177/179

-

d4 (C₆D₄BrF): ~m/z 178/180

-

-

Integrate the peak area for the most abundant ion of each isotopologue's isotopic cluster.

-

Calculate the relative abundance of each species. The isotopic purity is typically reported as the percentage of the d4 species relative to the sum of all isotopologue species.

Protocol 2: Isotopic Enrichment Assessment by ¹H NMR

This protocol provides a general procedure for assessing the level of deuteration using ¹H NMR.

1. Materials and Reagents:

-

This compound sample

-

Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)

-

High-purity internal standard with a known concentration and a distinct ¹H signal (e.g., 1,3,5-trimethoxybenzene).

-

NMR spectrometer (300 MHz or higher).

2. Sample Preparation:

-

Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

-

Add the deuterated NMR solvent to dissolve the sample completely.

3. NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all protons, which is crucial for accurate integration.

4. Data Analysis:

-

Integrate the area of the residual proton signals corresponding to 4-Bromofluorobenzene (aromatic region).

-

Integrate the area of a known signal from the internal standard.

-

Calculate the amount of residual hydrogen in the sample based on the relative integrals and the known amount of the internal standard.

-

The isotopic enrichment can then be calculated. For example, if the analysis shows 0.04 atoms of residual hydrogen per molecule, the total deuterium content is 3.96 atoms out of 4 possible sites, corresponding to an isotopic enrichment of 99 atom % D.

Conclusion

The rigorous characterization of the isotopic purity of this compound is indispensable for its effective use as an analytical standard. A thorough understanding of concepts like isotopic enrichment and species abundance, combined with the application of robust analytical techniques such as mass spectrometry and NMR spectroscopy, ensures the quality and reliability of this critical reagent.[8][11] The protocols and data presented in this guide serve as a technical resource for researchers and professionals who rely on high-purity deuterated compounds to achieve accuracy and precision in their analytical endeavors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 9. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. ssi.shimadzu.com [ssi.shimadzu.com]

An In-Depth Technical Guide to the Synthesis of Deuterated 4-Bromofluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated 4-bromofluorobenzene, specifically 4-bromofluorobenzene-d4 (1-bromo-4-fluoro-2,3,5,6-tetradeuteriobenzene). This isotopically labeled compound is a valuable tool in pharmaceutical research, mechanistic studies, and as an internal standard in analytical chemistry. This document details two primary synthetic strategies: direct hydrogen-deuterium exchange on 4-bromofluorobenzene and deuterodehalogenation of a suitable precursor. The guide includes detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its practical application in a laboratory setting.

Introduction

Deuterium-labeled compounds have garnered significant interest in drug discovery and development. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, potentially altering the metabolic profile of a drug by slowing down metabolism at the site of deuteration. This can result in improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites. This compound, with its four deuterium atoms on the aromatic ring, serves as a key building block for the synthesis of more complex deuterated molecules and as a stable internal standard for mass spectrometry-based assays.

Synthetic Strategies

Two principal pathways for the synthesis of this compound are presented:

-

Method A: Silver-Catalyzed Hydrogen-Deuterium (H/D) Exchange. This approach involves the direct replacement of the four aromatic protons of 4-bromofluorobenzene with deuterium atoms from deuterium oxide (D₂O) using a silver carbonate (Ag₂CO₃) catalyst. This method is attractive due to its operational simplicity and the ready availability of the starting materials.

-

Method B: Palladium-Catalyzed Deuterodehalogenation. This strategy utilizes a palladium catalyst to replace a halogen atom (in this case, bromine) on a di-halogenated precursor with a deuterium atom from D₂O. This method offers an alternative route, particularly when specific deuteration patterns are desired or when the starting di-halogenated compound is readily accessible.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthetic methods.

| Parameter | Method A: Silver-Catalyzed H/D Exchange | Method B: Palladium-Catalyzed Deuterodehalogenation |

| Starting Material | 4-Bromofluorobenzene | 1,4-Dibromo-2-fluorobenzene (hypothetical precursor) |

| Deuterium Source | Deuterium Oxide (D₂O) | Deuterium Oxide (D₂O) |

| Catalyst | Silver Carbonate (Ag₂CO₃) | SPhos Pd G3 |

| Typical Yield | Good to Excellent | Good |

| Isotopic Purity (%D) | >95% | >95% |

| Key Reagents | Ag₂CO₃, D₂O | SPhos Pd G3, ZnO, B₂cat₂, D₂O, THF |

| Reaction Temperature | 120 °C | 70 °C |

| Reaction Time | 12 hours | 12 hours |

Experimental Protocols

Method A: Silver-Catalyzed Hydrogen-Deuterium Exchange

This protocol is adapted from the work of Hu, G.-Q., et al. in Organic Letters, 2021.[1][2][3]

Materials:

-

4-Bromofluorobenzene

-

Silver Carbonate (Ag₂CO₃)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a sealed reaction vessel, add 4-bromofluorobenzene (1.0 mmol), silver carbonate (0.2 mmol), and deuterium oxide (2.0 mL).

-

Add anhydrous N,N-dimethylformamide (1.0 mL) to the vessel.

-

Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 10 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

-

Confirm the structure and isotopic purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Method B: Palladium-Catalyzed Deuterodehalogenation

This protocol is based on the general procedure for the deuteration of aryl bromides described by Chen, Y., et al.[4]

Materials:

-

1,4-Dibromo-2-fluorobenzene (or a suitable di-halo precursor)

-

SPhos Pd G3 (palladium catalyst)

-

Zinc Oxide (ZnO)

-

Bis(catecholato)diboron (B₂cat₂)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

Procedure:

-

Under an inert nitrogen atmosphere, add SPhos Pd G3 (0.05 mol%), zinc oxide (2.0 equiv.), bis(catecholato)diboron (2.0 equiv.), and the aryl bromide starting material (1.0 equiv.) to a dry reaction vial containing a magnetic stir bar.

-

Add a solution of deuterium oxide (4.0 equiv.) in anhydrous tetrahydrofuran (to achieve a 0.2 M concentration of the substrate).

-

Seal the vial and stir the reaction mixture vigorously at 70 °C for 12 hours in a heating block.

-

After cooling, open the reaction vessel to the air and concentrate the mixture by rotary evaporation.

-

Purify the residue by chromatography on silica gel to obtain the pure this compound.

-

Characterize the product by ¹H NMR, ¹⁹F NMR, and mass spectrometry to determine the yield and deuterium incorporation.

Visualizations

The following diagrams illustrate the synthetic pathways and logical workflows described in this guide.

References

4-Bromofluorobenzene-d4 safety data sheet

An In-depth Technical Guide to the Safe Handling of 4-Bromofluorobenzene-d4

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety data for this compound, a deuterated analogue of 4-bromofluorobenzene used in various research applications. The following sections detail the physical and chemical properties, associated hazards, and necessary safety precautions for this compound.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value |

| Molecular Formula | C₆D₄BrF |

| Molecular Weight | 179.02 g/mol [1] |

| Appearance | Colorless to light yellow liquid[2] |

| Odor | Aromatic[2] |

| Melting Point | -16 °C (3 °F)[2][3] |

| Boiling Point | 150 °C (302 °F)[2][3] |

| Flash Point | 53 °C (127 °F)[2] |

| Density | 1.593 g/cm³[2] |

| Vapor Pressure | 4.9 hPa (3.7 mmHg) at 20 °C (68 °F)[2] |

| Vapor Density | 5.6 (Air = 1)[2] |

| Water Solubility | No data available[2] |

| Partition Coefficient (n-octanol/water) | log Pow: 3.08[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications.

| Hazard Class | Category |

| Flammable Liquids | Category 3[4] |

| Skin Irritation | Category 2[4] |

| Eye Irritation | Category 2[4] |

| Acute Toxicity (Inhalation) | Category 4[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3[4] |

GHS Hazard Pictograms:

-

Flame

-

Exclamation Mark

-

Health Hazard

Signal Word: Warning[4]

Hazard Statements:

-

H226: Flammable liquid and vapor.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Consult a physician.[2] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5] |

Fire-Fighting Measures

Due to its flammability, specific precautions must be taken in the event of a fire.

| Aspect | Details |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] |

| Specific Hazards from Combustion | Hazardous decomposition products formed under fire conditions include carbon oxides, hydrogen bromide gas, and hydrogen fluoride.[2] |

| Fire-Fighting Instructions | Wear self-contained breathing apparatus for firefighting if necessary. |

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and exposure.

| Aspect | Recommendations |

| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking. Use only non-sparking tools. Provide appropriate exhaust ventilation.[2] |

| Storage | Store at room temperature in a well-ventilated place.[1][2] Keep container tightly closed.[4][5] |

Exposure Controls and Personal Protection

To minimize exposure risk, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

| Control Parameter | Recommended Measures |

| Engineering Controls | Use only outdoors or in a well-ventilated area.[4] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[2] |

| Skin Protection | Wear protective gloves and clothing.[2][4] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn. |

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe Handling Workflow for this compound.

Toxicological Information

| Toxicity Metric | Value | Species |

| Oral LD50 | 2,700 mg/kg | Rat[5] |

It is important to note that no ingredient in this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[5]

Conclusion

This compound is a flammable and hazardous chemical that requires careful handling to ensure the safety of laboratory personnel. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and maintain a safe working environment. Always consult the most recent Safety Data Sheet from your supplier before use and ensure that all personnel are trained on the appropriate handling and emergency procedures.

References

Technical Guide: 4-Bromofluorobenzene-d4 for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromofluorobenzene-d4, a critical deuterated internal standard for mass spectrometry applications. It is designed to furnish researchers, scientists, and drug development professionals with comprehensive supplier information, key physicochemical properties, and detailed experimental workflows.

Core Compound Information

This compound is a deuterated analog of 4-Bromofluorobenzene, where four hydrogen atoms on the benzene ring have been replaced with deuterium.[1] This isotopic labeling results in a mass shift that allows for its use as an internal standard in quantitative analyses, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its chemical properties closely mimic the non-deuterated form, making it an excellent tool to correct for variations in sample preparation, injection volume, and matrix effects.[3][4]

Supplier and Product Specifications

A variety of chemical suppliers offer this compound, each with specific product grades and formulations. The following table summarizes key information from prominent suppliers to aid in procurement for research and development purposes.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity (atom % D) | Chemical Purity | Storage Conditions |

| Sigma-Aldrich | --- | 50592-31-9 | BrC₆D₄F | 179.02 | 98 | 98% (CP) | Room Temperature |

| CDN Isotopes | D-5577 | 50592-31-9 | BrC₆D₄F | 179.02 | 98 | --- | Room Temperature |

| Selleck Chemicals | --- | 50592-31-9 | --- | --- | --- | --- | 3 years -20°C (powder) |

| LGC Standards | TRC-B684547 | 50592-31-9 | C₆D₄BrF | 179.02 | --- | --- | +4°C |

| ResolveMass Laboratories Inc. | --- | 50592-31-9 | C₆D₄BrF | 179.02 | ≥ 98 | --- | Normal conditions |

| Adva Tech Group Inc. | --- | 50592-31-9 | --- | --- | --- | >95% (HPLC) | --- |

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its application in analytical methods.

| Property | Value | Reference |

| Melting Point | -16 °C (lit.) | [4][5] |

| Boiling Point | 150 °C (lit.) | [4][5] |

| Density | 1.629 g/mL at 25 °C | [5] |

| Appearance | Colorless clear liquid | [6] |

| Synonyms | p-Bromofluorobenzene-d4, 1-Bromo-4-fluorobenzene-d4 | [3][5] |

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative analytical methods. Its utility spans environmental analysis and pharmaceutical drug development.

Environmental Monitoring

4-Bromofluorobenzene (BFB) is a key compound used for tuning and quality control in GC/MS analysis of volatile organic compounds (VOCs) as stipulated by the U.S. Environmental Protection Agency (EPA) methods, such as EPA Method 524.2.[7][8][9] The deuterated analog, this compound, serves as an excellent internal or surrogate standard in these analyses to ensure accuracy and precision.[4]

Drug Metabolism and Pharmacokinetic (DMPK) Studies

In drug development, understanding the metabolic fate of a drug candidate is crucial. Deuterated internal standards are considered the "gold standard" in LC-MS/MS-based bioanalysis for pharmacokinetic and bioavailability studies.[1][3][10] this compound can be employed as an internal standard when the analyte of interest has similar physicochemical properties, helping to mitigate matrix effects and improve data reliability.[3][6]

Experimental Protocols

While this compound is not known to be involved in biological signaling pathways, it is integral to various analytical workflows. The following sections detail generalized experimental protocols for its use.

Synthesis of 4-Bromofluorobenzene (Non-deuterated)

A general procedure for the synthesis of the non-deuterated analog, 4-Bromofluorobenzene, involves the bromination of fluorobenzene. This can be adapted for the synthesis of the deuterated version by starting with deuterated benzene.

Reaction: Bromination of fluorobenzene using liquid bromine with a Lewis acid catalyst.[11]

Procedure Outline:

-

Cool a mixture of fluorobenzene and a catalyst (e.g., iron(III) bromide) to below 0°C.

-

Slowly add liquid bromine to the reaction mixture while maintaining a low temperature.

-

After the addition is complete, the reaction mixture may be gently warmed to drive the reaction to completion and potentially isomerize any ortho-bromofluorobenzene to the para-isomer.[12]

-

The crude product is then purified, typically by distillation.[12]

Note: This is a generalized procedure for the non-deuterated compound and should be adapted with appropriate safety precautions for the synthesis of the deuterated analog.

Use as an Internal Standard in GC/MS Analysis of VOCs (Based on EPA Method 524.2)

This protocol outlines the general steps for using this compound as a surrogate or internal standard for the analysis of volatile organic compounds in water samples.

1. Preparation of Standards:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a high concentration.

-

Prepare a working internal standard solution by diluting the stock solution to a concentration appropriate for spiking into samples and calibration standards (e.g., 5 µg/mL).[7]

-

Prepare a series of calibration standards containing the target VOCs at various concentrations. Spike each standard with a constant amount of the this compound working solution.

2. Sample Preparation:

-

For each water sample, add a known volume (e.g., 5 µL) of the this compound working solution to a specific volume of the sample (e.g., 25 mL).[7]

3. GC/MS Analysis:

-

Analyze the prepared standards and samples using a purge and trap system coupled with a GC/MS.

-

Typical GC/MS Parameters:

4. Data Analysis:

-

Identify and quantify the target VOCs based on their retention times and mass spectra.

-

Use the peak area of this compound to normalize the peak areas of the target analytes, thereby correcting for variations in the analytical process.

Use as an Internal Standard in LC-MS/MS for Drug Quantification

This protocol describes a general workflow for using this compound as an internal standard in the quantification of a drug from a biological matrix (e.g., plasma).

1. Preparation of Solutions:

-

Prepare stock solutions of the drug to be quantified and this compound in an appropriate organic solvent.

-

Create a series of calibration standards by spiking known concentrations of the drug into the blank biological matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Add a constant concentration of the this compound internal standard to all calibration standards, QC samples, and unknown samples.

2. Sample Preparation (Protein Precipitation):

-

To a small volume of plasma sample (containing the drug and the spiked internal standard), add a larger volume of a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.[1]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Inject the prepared sample supernatant onto an appropriate LC column (e.g., a C18 column) for chromatographic separation.

-

The mobile phase will typically consist of a gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).

-

The eluent from the LC is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for both the drug and this compound.

4. Data Analysis:

-

Calculate the peak area ratio of the drug to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the drug in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for VOC analysis using this compound as an internal standard in GC/MS.

Caption: Workflow for drug quantification using this compound as an internal standard in LC-MS/MS.

Conclusion

This compound is an indispensable tool for modern analytical laboratories. Its role as a deuterated internal standard ensures the accuracy, precision, and robustness of quantitative methods in both environmental and pharmaceutical research. This guide provides a foundational understanding of its properties, suppliers, and applications, enabling researchers to effectively integrate this critical reagent into their analytical workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Bromofluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. epa.gov [epa.gov]

- 8. ssi.shimadzu.com [ssi.shimadzu.com]

- 9. ssi.shimadzu.com [ssi.shimadzu.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 12. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]

The Role of 4-Bromofluorobenzene-d4 in Analytical Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromofluorobenzene-d4 (BFB-d4) is a deuterated analog of 4-bromofluorobenzene. Its primary and most critical application in scientific research is as a surrogate standard in the analysis of volatile organic compounds (VOCs) in environmental and other complex matrices. The substitution of four hydrogen atoms with deuterium atoms gives it a distinct mass-to-charge ratio (m/z) from its non-deuterated counterpart, allowing for its use in isotope dilution mass spectrometry techniques, most notably with Gas Chromatography-Mass Spectrometry (GC-MS). This technical guide provides an in-depth overview of the applications of this compound, with a focus on its use in environmental monitoring protocols.

Core Applications: A Surrogate Standard for Quality Assurance

In analytical chemistry, a surrogate standard is a compound that is chemically similar to the analytes of interest and is added to a sample in a known amount before any sample preparation steps. The subsequent recovery of the surrogate is a measure of the efficiency of the entire analytical method for that specific sample, accounting for any losses during extraction, cleanup, and analysis. This compound is widely recommended for this purpose in various U.S. Environmental Protection Agency (EPA) methods, such as Method 8260 for volatile organic compounds.[1][2][3]

The key properties that make this compound an excellent surrogate standard include:

-

Chemical Inertness: It does not react with other components in the sample.

-

Similar Chemical Behavior: Its extraction and chromatographic behavior are similar to a range of volatile organic compounds.

-

Mass Spectrometric Distinction: The deuterium labeling allows for easy differentiation from the target analytes by a mass spectrometer.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound as a surrogate standard.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 14341-91-6 |

| Molecular Formula | C₆D₄BrF |

| Molecular Weight | 179.02 g/mol |

| Boiling Point | 152-154 °C |

| Density | 1.629 g/mL at 25 °C |

Table 2: Typical Concentrations for Surrogate Standard Solutions

| Application | Concentration | Solvent |

| EPA Method 8260B | 25 µg/mL | Methanol |

| General VOC Analysis | 50 µg/L in sample | Water |

Table 3: Quality Control Acceptance Criteria for Surrogate Recovery (EPA Method 8260B) [1]

| Matrix | Percent Recovery Limits |

| Water | 86 - 115% |

| Soil/Sediment | 74 - 121% |

Experimental Protocols

Detailed Methodology for the Use of this compound as a Surrogate Standard in VOC Analysis (Adapted from EPA Method 8260)

This protocol outlines the general steps for using this compound as a surrogate standard for the analysis of volatile organic compounds in water samples by purge and trap GC-MS.

1. Preparation of Standard Solutions:

-

Stock Standard Solution (e.g., 2500 µg/mL): Purchase a certified stock solution of this compound in methanol.

-

Working Standard Solution (e.g., 25 µg/mL): Prepare a dilution of the stock standard solution in methanol. For example, to prepare 10 mL of a 25 µg/mL solution from a 2500 µg/mL stock, add 100 µL of the stock solution to a 10 mL volumetric flask and dilute to the mark with methanol.[2][3]

2. Sample Preparation and Spiking:

-

Collect the water sample in a 40 mL vial with a PTFE-lined septum, ensuring no headspace.

-

Prior to analysis, add a known volume of the this compound working standard solution to the sample. For example, adding 10 µL of a 25 µg/mL standard to a 5 mL water sample results in a final surrogate concentration of 50 µg/L.[2]

3. Purge and Trap Analysis:

-

The volatile organic compounds, including the this compound surrogate, are purged from the water sample using an inert gas (e.g., helium).

-

The purged compounds are trapped on a sorbent trap.

-

The trap is then heated, and the analytes are desorbed onto the gas chromatograph.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-624 or equivalent capillary column.

-

Injector Temperature: 200 °C.

-

Oven Temperature Program: An initial temperature of 35-45 °C held for a few minutes, followed by a ramp to a final temperature of 220-240 °C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: 35-300 amu.

-

Quantification Ion for this compound: m/z 178 (molecular ion).

-

5. Data Analysis and Quality Control:

-

The concentration of the target analytes is determined using a calibration curve.

-

The recovery of this compound is calculated using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

-

The calculated percent recovery must fall within the acceptance limits specified in the method (e.g., 86-115% for water samples in EPA Method 8260B) for the analytical data to be considered valid.[1]

Visualizations

Caption: Workflow for VOC analysis using this compound as a surrogate standard.

Caption: General workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Bromofluorobenzene-d4 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-Bromofluorobenzene-d4 (BFB-d4) as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of volatile organic compounds (VOCs). The use of a deuterated internal standard like BFB-d4 is a robust technique to enhance accuracy and precision by correcting for variations in sample preparation, injection volume, and matrix effects.

Application Note: Quantitative Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples

Introduction

This compound is the deuterated analog of 4-Bromofluorobenzene (BFB), a compound widely used as a surrogate and internal standard in environmental monitoring methodologies, such as those developed by the U.S. Environmental Protection Agency (EPA).[1] Its chemical similarity to many VOCs, coupled with its distinct mass spectrometric signature due to the deuterium labeling, makes it an excellent choice for an internal standard. This note outlines its application in the analysis of VOCs in complex matrices like water and soil.

Principle

In GC-MS, a known concentration of the internal standard (BFB-d4) is added to every sample, calibration standard, and blank.[1] The internal standard co-elutes with the target analytes and experiences similar effects during sample preparation and analysis. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations can be normalized, leading to more accurate and reproducible quantification. The quantification of target analytes is based on their relative response factor (RRF) to the internal standard.

Data Presentation

The following tables summarize the key quantitative data associated with the use of this compound as an internal standard.

Table 1: Mass Spectrometric Data for this compound

| Ion Description | Expected m/z (for C₆D₄BrF) | Ion Type |

| Molecular Ion | 178 / 180 | Quantitation Ion |

| Loss of Bromine | 99 | Qualifier Ion |

| Phenyl Cation | 80 | Qualifier Ion |

Note: The presence of bromine results in a characteristic M+ and M+2 isotopic pattern with nearly equal intensity.[1]

Table 2: Illustrative Calibration Data for Benzene using this compound as an Internal Standard

| Benzene Concentration (µg/L) | Benzene Peak Area | BFB-d4 Peak Area | Peak Area Ratio (Benzene/BFB-d4) |

| 0.5 | 15,234 | 305,123 | 0.050 |

| 1.0 | 31,056 | 308,541 | 0.101 |

| 5.0 | 155,890 | 306,987 | 0.508 |

| 10.0 | 312,456 | 307,654 | 1.016 |

| 20.0 | 628,912 | 309,876 | 2.030 |

| Linearity (R²) | \multicolumn{3}{c | }{≥ 0.995} |

Table 3: Typical Method Validation Data for VOC Analysis using this compound Internal Standard

| Analyte | Spiked Concentration (µg/L) | Mean Recovery (%) | Precision (%RSD, n=7) | Method Detection Limit (MDL) (µg/L) |

| Benzene | 10 | 98.5 | 4.2 | 0.15 |

| Toluene | 10 | 99.2 | 3.8 | 0.18 |

| Ethylbenzene | 10 | 97.9 | 4.5 | 0.20 |

| m,p-Xylene | 10 | 98.8 | 4.1 | 0.22 |

| o-Xylene | 10 | 98.1 | 4.3 | 0.21 |

Note: The data presented in Tables 2 and 3 are illustrative and representative of typical performance based on EPA methodologies.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions

Materials:

-

This compound (neat standard or certified solution)

-

Methanol (Purge and Trap grade)

-

Class A volumetric flasks (10 mL, 100 mL)

-

Micropipettes

Procedure:

-

Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh 10 mg of neat BFB-d4 into a 10 mL volumetric flask.

-

Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.

-

Alternatively, if starting with a certified solution, perform the appropriate dilution to achieve the target stock concentration.

-

-

Working Solution (e.g., 25 µg/mL):

-

Pipette 2.5 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with methanol. This working solution is now ready to be used for spiking samples and calibration standards.[1]

-

Protocol 2: GC-MS Analysis of VOCs in Water using Purge and Trap with this compound as an Internal Standard (Adapted from U.S. EPA Method 524.2)

Scope and Application: This method is applicable for the determination of a wide range of purgeable VOCs in drinking water, groundwater, and surface water.[1]

Instrumentation and Materials:

-

Gas Chromatograph/Mass Spectrometer (GC-MS) with a capillary column (e.g., DB-624, 60 m x 0.25 mm ID, 1.4 µm film thickness or equivalent).[1]

-

Purge and Trap System.[1]

-

BFB-d4 Internal Standard Working Solution (25 µg/mL in methanol).[1]

-

Reagent Water (organic-free).

-

Methanol (Purge and Trap grade).

-

Calibration Standards (commercially available or prepared from neat materials).

Experimental Workflow Diagram:

Caption: Experimental workflow for VOC analysis using BFB-d4.

Procedure:

-

Sample and Standard Preparation:

-

Allow samples and standards to come to room temperature.

-

For each 5 mL sample or standard, add 5 µL of the 25 µg/mL BFB-d4 internal standard working solution. This results in a final internal standard concentration of 25 µg/L.[1]

-

-

Purge and Trap Parameters:

-

GC-MS Parameters:

-

GC Column: DB-624, 60 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).[1]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 20°C/min to 240°C, hold for 3 minutes.[1]

-

-

Injector Temperature: 200°C.[1]

-

Transfer Line Temperature: 250°C.[1]

-

Ion Source Temperature: 230°C.[1]

-

Mass Spectrometer:

-

-

Calibration:

-

Prepare a series of calibration standards containing the target VOCs at concentrations ranging from 0.5 to 50 µg/L.

-

Spike each calibration standard with BFB-d4 at a constant concentration (e.g., 25 µg/L).[1]

-

Analyze each calibration standard using the described GC-MS method.

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Signaling Pathway/Logical Relationship Diagram:

Caption: Logical flow of internal standard quantification.

References

Application Notes and Protocols for Utilizing 4-Bromofluorobenzene-d4 in EPA Method 8260B

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Bromofluorobenzene-d4 (BFB-d4) as a surrogate standard in the analysis of volatile organic compounds (VOCs) by United States Environmental Protection Agency (U.S. EPA) Method 8260B. These guidelines are intended for researchers, scientists, and drug development professionals requiring accurate and precise quantification of VOCs in various matrices.

Introduction

EPA Method 8260B is a widely used analytical method for the determination of volatile organic compounds in a variety of matrices, including water, soil, and waste.[1] The method relies on gas chromatography/mass spectrometry (GC/MS) to separate and identify target compounds. To ensure the quality and accuracy of the analytical data, surrogate standards are added to every sample, blank, and standard. 4-Bromofluorobenzene (BFB) is a commonly used surrogate for this method; however, the deuterated form, this compound, offers the advantage of being distinguishable from its non-deuterated counterpart by mass spectrometry, minimizing potential interferences.

BFB-d4 serves two primary purposes in Method 8260B:

-

GC/MS Tuning: Prior to analysis, the GC/MS system must be tuned to meet specific ion abundance criteria using BFB. This ensures that the instrument is operating correctly and can produce reliable mass spectra.

-

Surrogate Recovery: BFB-d4 is spiked into each sample before preparation and analysis. The recovery of this surrogate is monitored to assess the efficiency of the sample preparation and analytical process for each individual sample.

Data Presentation

The acceptance criteria for surrogate recovery are crucial for data validation. The following table summarizes the quantitative recovery limits for 4-Bromofluorobenzene as specified in EPA Method 8260B.

| Matrix | Surrogate Compound | Acceptance Criteria (% Recovery) |

| Water | This compound | 86-115 |

| Soil/Sediment | This compound | 74-121 |

Table 1: Surrogate Spike Recovery Limits for Water and Soil/Sediment Samples as per EPA Method 8260B.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involving this compound in EPA Method 8260B.

Preparation of Standards

3.1.1. This compound (BFB-d4) Stock Standard Solution:

-

Obtain a certified BFB-d4 standard solution, typically at a concentration of 2500 µg/mL in methanol.

-

Store the stock solution at ≤ 6 °C in a sealed vial to minimize evaporation.

3.1.2. Surrogate Spiking Solution:

-

Prepare a surrogate spiking solution from the BFB-d4 stock standard.

-

A common concentration for the spiking solution is 25 µg/mL in methanol.[2]

-

To prepare, dilute the appropriate volume of the stock standard in methanol. For example, to prepare 10 mL of a 25 µg/mL solution from a 2500 µg/mL stock, add 100 µL of the stock standard to a 10 mL volumetric flask and dilute to the mark with methanol.

-

Store the spiking solution at ≤ 6 °C.

3.1.3. GC/MS Tuning Standard (BFB):

-

A standard solution of non-deuterated 4-Bromofluorobenzene (BFB) is used for instrument tuning.

-

A typical concentration for the tuning standard is 25 ng/µL in methanol.[3]

GC/MS Instrument Tuning

The GC/MS must be tuned to meet the BFB ion abundance criteria before any analysis. This tuning must be performed at the beginning of each 12-hour analytical shift.

-

Inject the BFB tuning standard: Introduce 50 ng of the BFB standard into the GC/MS system.[4]

-

Acquire Mass Spectrum: Acquire the mass spectrum of BFB.

-

Verify Ion Abundance Criteria: Check the acquired mass spectrum against the ion abundance criteria specified in EPA Method 8260B (summarized in Table 2).

-

Adjust Instrument Parameters: If the criteria are not met, adjust the MS parameters until the requirements are achieved.

-

Document Tuning: All tuning results must be documented.

| m/z | Ion Abundance Criteria |

| 50 | 15 to 40% of m/z 95 |

| 75 | 30 to 60% of m/z 95 |

| 95 | Base Peak, 100% Relative Abundance |

| 96 | 5 to 9% of m/z 95 |

| 173 | < 2% of m/z 174 |

| 174 | > 50% of m/z 95 |

| 175 | 5 to 9% of m/z 174 |

| 176 | > 95% but < 101% of m/z 174 |

| 177 | 5 to 9% of m/z 176 |

Table 2: BFB Key Ions and Ion Abundance Criteria.

Sample Preparation and Analysis

The following is a generalized workflow for the analysis of VOCs in water and soil samples using EPA Method 8260B with BFB-d4 as a surrogate.

-

Sample Collection and Preservation: Collect samples in appropriate containers (e.g., 40 mL VOA vials with Teflon-lined septa). Preserve aqueous samples by acidifying to pH < 2 with hydrochloric or sulfuric acid and cooling to ≤ 6 °C.

-

Surrogate Spiking:

-

For aqueous samples, add a precise volume of the surrogate spiking solution (e.g., 5 µL of a 25 µg/mL solution) to a 5 mL sample aliquot, resulting in a final concentration of 25 µg/L.[2]

-

For solid samples, add the surrogate spiking solution directly to the sample matrix before the addition of any extraction or purging solvent.

-

-

Internal Standard Spiking: Add the internal standard(s) to the sample. Common internal standards include fluorobenzene, chlorobenzene-d5, and 1,4-dichlorobenzene-d4.

-

Sample Introduction: Introduce the prepared sample into the GC/MS system. For aqueous and solid samples, this is typically done using a purge-and-trap system (EPA Method 5030 or 5035).

-

GC/MS Analysis:

-

Gas Chromatography: The volatile compounds are separated on a capillary column (e.g., a 60 m x 0.75 mm ID column). The oven temperature is programmed to elute the target analytes and surrogates.[1]

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning over a mass range of approximately 35-300 amu.

-

-

Data Processing:

-

Identify target analytes by their retention times and mass spectra.

-

Quantify the analytes using the internal standard method, calculating the relative response factor (RRF).

-

Calculate the percent recovery of the BFB-d4 surrogate.

-

Quality Control

-

Surrogate Recovery: The percent recovery of BFB-d4 in each sample and QC sample must be within the acceptance limits specified in Table 1.

-

Method Blank: A method blank, consisting of an analyte-free matrix, must be processed with each batch of samples to assess for contamination. The surrogate recovery in the method blank must be within the established limits.

-

Laboratory Control Sample (LCS): An LCS, a clean matrix spiked with known concentrations of target analytes and the surrogate, is analyzed with each batch to monitor the performance of the entire analytical system.

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): MS/MSD samples are prepared by spiking a project sample with known concentrations of target analytes and the surrogate to evaluate the effect of the sample matrix on the analytical method.

Visualization

The following diagram illustrates the general experimental workflow for the analysis of volatile organic compounds using EPA Method 8260B with this compound as a surrogate standard.

Caption: Experimental workflow for EPA Method 8260B using this compound.

References

Application Notes and Protocols for 4-Bromofluorobenzene-d4 as a Surrogate Standard in EPA Method 524.2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of 4-Bromofluorobenzene-d4 (BFB-d4) as a surrogate standard in the analysis of volatile organic compounds (VOCs) in water by U.S. Environmental Protection Agency (EPA) Method 524.2. This method is critical for ensuring the safety of drinking water and for monitoring environmental contamination.

Introduction

EPA Method 524.2 is a widely used analytical procedure for the identification and quantification of purgeable volatile organic compounds in drinking water, groundwater, and surface water.[1] The method utilizes a purge and trap system to extract VOCs from the water sample, followed by gas chromatography/mass spectrometry (GC/MS) for separation and detection.[1][2]

To ensure the accuracy and reliability of the analytical results, surrogate standards are added to every sample, blank, and standard. A surrogate is a compound that is chemically similar to the target analytes but is not expected to be present in the samples. 4-Bromofluorobenzene (BFB) is a specified surrogate in EPA Method 524.2.[3] The deuterated form, this compound (BFB-d4), is often preferred to minimize any potential interference from naturally occurring BFB. The recovery of the surrogate is monitored to assess the performance of the analytical method for each sample and to identify any potential matrix effects.

Experimental Protocols

Preparation of this compound Stock Standard Solution

This protocol describes the preparation of a primary stock standard solution of BFB-d4 from a neat (pure) standard.

Materials:

-

This compound (neat, ≥98% purity)

-

Methanol (Purge-and-trap grade or equivalent)

-

10 mL volumetric flask with a ground-glass stopper

-

Microsyringe

-

Analytical balance (readable to 0.0001 g)

Procedure:

-

Place approximately 9.8 mL of methanol into the 10 mL volumetric flask.

-

Allow the flask to stand, unstoppered, for about 10 minutes or until all alcohol-wetted surfaces have dried.

-

Weigh the stoppered flask to the nearest 0.1 mg.

-

Using a microsyringe, add one to two drops of the neat BFB-d4 standard to the flask.

-

Reweigh the stoppered flask to the nearest 0.1 mg. The difference in weight is used to calculate the exact concentration.

-

Dilute the solution to the 10 mL mark with methanol.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Calculate the concentration of the stock solution in micrograms per microliter (µg/µL).

-

Transfer the stock solution to a clean vial with a PTFE-lined screw cap.

-

Store the stock solution at 4°C, protected from light. The solution is typically stable for at least six months.

Preparation of Surrogate Standard Fortification Solution

This protocol details the preparation of a working solution used to spike samples, blanks, and standards.

Materials:

-

BFB-d4 Stock Standard Solution (from Protocol 1)

-

Methanol (Purge-and-trap grade or equivalent)

-

Volumetric flasks (e.g., 10 mL, 50 mL)

-

Microsyringes or calibrated micropipettes

Procedure:

-

Prepare an intermediate dilution of the BFB-d4 stock solution if necessary, depending on the initial stock concentration and the desired final concentration of the fortification solution.

-

To prepare a fortification solution with a final concentration of, for example, 25 µg/mL, carefully transfer the required volume of the stock solution into a volumetric flask partially filled with methanol.

-

Bring the flask to its final volume with methanol.

-

Stopper and mix the solution thoroughly.

-

This fortification solution is then used to spike each 25 mL sample with a specific volume (e.g., 5 µL) to achieve a desired final concentration in the sample (e.g., 5 µg/L).[4]

-

Store the fortification solution at 4°C, protected from light.

Sample Analysis using EPA Method 524.2

The following is a generalized workflow for the analysis of VOCs in water samples according to EPA Method 524.2.

Instrumentation:

-

Purge and Trap Concentrator

-

Gas Chromatograph with a capillary column (e.g., DB-624 or equivalent)

-

Mass Spectrometer

Procedure:

-

Sample Preparation: Collect water samples in 40 mL vials containing a dechlorinating agent and acid preservative.[5]

-

Spiking: Add a known amount of the surrogate standard fortification solution (containing BFB-d4) and internal standards to each 25 mL aliquot of sample, blank, and calibration standard. A typical concentration for the surrogate in the sample is 5 µg/L.

-

Purging: The sample is purged with an inert gas (e.g., helium) for a specified time (typically 11 minutes). The volatile organic compounds are transferred from the aqueous phase to the vapor phase.[6]

-

Trapping: The purged VOCs are carried by the gas flow onto a sorbent trap.

-

Desorption: The trap is rapidly heated, and the trapped compounds are desorbed onto the gas chromatography column.

-

GC Separation: The VOCs are separated based on their boiling points and affinity for the GC column stationary phase.

-

MS Detection: The separated compounds are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) data.

-

Data Analysis: The concentration of each analyte is calculated relative to the internal standard. The recovery of the BFB-d4 surrogate is calculated for each sample and compared against the established acceptance criteria.

Quantitative Data

The following tables summarize key quantitative parameters for the use of this compound in EPA Method 524.2.

Table 1: 4-Bromofluorobenzene (BFB) Mass Spectrometer Tuning Criteria

| Mass (m/z) | Relative Abundance Criteria |

| 50 | 15 to 40% of mass 95 |

| 75 | 30 to 80% of mass 95 |

| 95 | Base Peak, 100% Relative Abundance |

| 96 | 5 to 9% of mass 95 |

| 173 | < 2% of mass 174 |

| 174 | > 50% of mass 95 |

| 175 | 5 to 9% of mass 174 |

| 176 | > 95% but < 101% of mass 174 |

| 177 | 5 to 9% of mass 176 |

| Source: EPA Method 524.2, Revision 4.1[6] |

Table 2: Surrogate Standard Performance and Quality Control

| Parameter | Typical Value/Range | Notes |

| Concentration in Sample | 1 - 10 µg/L | A common concentration is 5 µg/L.[4] |

| Acceptance Criteria (% Recovery) | 70 - 130% | This is a general guidance range; laboratories should establish their own control limits.[7] |

| Precision (%RSD) | < 15% | For replicate analyses of a fortified blank. |

| Accuracy (% Recovery) | 80 - 120% | For a laboratory control sample. |

Visualizations

The following diagrams illustrate the key workflows and relationships in the application of this compound as a surrogate standard in EPA Method 524.2.

Caption: Experimental workflow for EPA Method 524.2 using BFB-d4.

Caption: Logic diagram for surrogate recovery assessment.

References

- 1. epa.gov [epa.gov]

- 2. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. agilent.com [agilent.com]

- 5. apps.nelac-institute.org [apps.nelac-institute.org]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Surrogate Standard - 1 component (EPA 524.2) 4-B... [cpachem.com]

Application Note: Quantification of Volatile Organic Compounds (VOCs) in Environmental Samples Using 4-Bromofluorobenzene-d4 as a Surrogate Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of volatile organic compounds (VOCs) in environmental matrices, such as water and soil. The described methodology is based on widely accepted protocols, including aspects of U.S. Environmental Protection Agency (EPA) Methods 524.2 and 8260D. The protocol utilizes 4-Bromofluorobenzene-d4 (BFB-d4) as a surrogate standard to ensure the accuracy and reliability of the analytical results. This document outlines the experimental procedures, data presentation, and quality control measures necessary for the successful quantification of VOCs using gas chromatography/mass spectrometry (GC/MS) with a purge and trap sample introduction system.

Introduction

The monitoring of VOCs in the environment is crucial due to their potential adverse effects on human health.[1] Many of these compounds are components of paints, petroleum products, pharmaceuticals, and refrigerants and can contaminate soil and water resources.[1] Regulatory bodies, such as the U.S. EPA, have established standardized methods for the analysis of VOCs to ensure data quality and comparability.

A key aspect of these methods is the use of surrogate standards to monitor the performance of the analytical process for each sample. Surrogate standards are compounds that are similar in chemical properties to the target analytes but are not expected to be present in the environmental samples. They are added to every sample, standard, and blank at a known concentration prior to analysis. The recovery of the surrogate standard provides a measure of the method's efficiency and indicates any potential matrix effects or analytical errors.

This compound (BFB-d4) is a commonly used surrogate standard in the analysis of VOCs by GC/MS. Its chemical properties make it a suitable indicator for the recovery of a wide range of volatile organic compounds. This application note provides a comprehensive protocol for the use of BFB-d4 in the quantification of VOCs.

Experimental Protocols

This protocol describes the necessary steps for the analysis of VOCs in water samples using a purge and trap concentrator coupled with a GC/MS system. Modifications for soil sample analysis are also addressed.

Materials and Reagents

-

Reagent Water: Deionized or distilled water free of interfering contaminants.

-

Methanol: Purge and trap grade.

-

VOC Standards: Commercially available certified standard solutions of target VOCs.

-

Internal Standard Stock Solution: A solution containing internal standards such as fluorobenzene, chlorobenzene-d5, and 1,4-dichlorobenzene-d4 in methanol.[2]

-

Surrogate Standard Stock Solution: A solution containing this compound in methanol.

-

Working Standard Solutions: Prepared by diluting the stock standard solutions in methanol to the desired concentrations.

-

Hydrochloric Acid (HCl): For sample preservation.

Instrumentation

-

Gas Chromatograph/Mass Spectrometer (GC/MS): Equipped with a capillary column suitable for VOC analysis (e.g., Rtx-624 or equivalent). The MS should be capable of scanning over a mass range of 35-300 amu.[3]

-

Purge and Trap System: Equipped with an autosampler.

GC/MS Tune Verification

Before analyzing samples, the GC/MS must be tuned to meet the ion abundance criteria for BFB. This is a critical step to ensure mass spectral integrity. A solution of BFB is injected, and the resulting mass spectrum is evaluated against the criteria specified in the analytical method (e.g., EPA Method 8260D).

Table 1: Example BFB Ion Abundance Criteria for GC/MS Tuning

| Mass (m/z) | Relative Abundance Criteria |

| 50 | 15 to 40% of mass 95 |

| 75 | 30 to 60% of mass 95 |

| 95 | Base Peak, 100% Relative Abundance |

| 96 | 5 to 9% of mass 95 |

| 173 | < 2% of mass 174 |

| 174 | > 50% of mass 95 |

| 175 | 5 to 9% of mass 174 |

| 176 | > 95% but < 101% of mass 174 |

| 177 | 5 to 9% of mass 176 |

Sample Preparation and Analysis

-

Sample Collection and Preservation: Collect water samples in 40 mL vials with Teflon-lined septa. Preserve samples to a pH < 2 with HCl.

-

Spiking: Add a known amount of the surrogate standard (BFB-d4) and internal standard solution to each sample, blank, and calibration standard. A typical final concentration for the surrogate and internal standards is 5-10 µg/L.[4][5]

-

Purge and Trap Analysis:

-

Place the vials in the autosampler of the purge and trap system.

-

For each sample, an inert gas (e.g., helium) is bubbled through the sample for a specified time (e.g., 11 minutes).[6]

-

The purged VOCs are trapped on a sorbent trap.

-

The trap is then heated, and the analytes are desorbed onto the GC column.

-

-

GC/MS Analysis:

-

The GC oven temperature is programmed to separate the VOCs.

-

The MS acquires data in full scan mode.

-

-

Data Analysis:

-

Identify and quantify the target VOCs using the internal standard method.

-

Calculate the recovery of the surrogate standard (BFB-d4). The recovery should be within the laboratory-established control limits (e.g., 85-114%).[7] If the surrogate recovery is outside the limits, the sample analysis should be repeated.

-

Data Presentation

The quantitative results of the VOC analysis should be presented in a clear and organized manner. The following tables provide examples of how to summarize the data.

Table 2: Typical GC/MS Operating Conditions

| Parameter | Value |

| GC Column | Rtx-624, 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Oven Program | 40°C for 2 min, then 10°C/min to 220°C, hold for 2 min |

| Inlet Temperature | 200°C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| MS Transfer Line | 230°C |

| MS Ion Source | 230°C |

| Mass Range | 35-300 amu |

| Scan Rate | 2 scans/sec |

Table 3: Example Quantitative Data for Selected VOCs

| Compound | Retention Time (min) | Calibration Range (µg/L) | Method Detection Limit (MDL) (µg/L) | Average Recovery (%) |

| Benzene | 8.5 | 0.5 - 100 | 0.15 | 98 |

| Toluene | 10.2 | 0.5 - 100 | 0.18 | 101 |

| Ethylbenzene | 11.8 | 0.5 - 100 | 0.20 | 102 |

| m,p-Xylene | 12.1 | 1.0 - 200 | 0.25 | 103 |

| o-Xylene | 12.5 | 0.5 - 100 | 0.22 | 102 |

| Chloroform | 7.9 | 0.5 - 100 | 0.17 | 97 |